molecular formula C21H14ClF2N5O B2501820 1-(4-chlorophenyl)-N-(3,5-difluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207048-96-1

1-(4-chlorophenyl)-N-(3,5-difluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2501820
CAS RN: 1207048-96-1
M. Wt: 425.82
InChI Key: HRJKNKNPBUMHHG-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(3,5-difluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H14ClF2N5O and its molecular weight is 425.82. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(3,5-difluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(3,5-difluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

This compound falls under a broader category of triazole derivatives, known for their versatile applications in scientific research, particularly in the synthesis of compounds with potential biological activities. A study that is closely related involved the synthesis and evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents. These compounds were found to exhibit moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, as well as fungal strains, highlighting the triazole core's significance in developing new antimicrobial agents (Jadhav et al., 2017).

Antioxidant Properties

Another research direction explores the antioxidant properties of triazole derivatives. A series of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole derivatives were synthesized and demonstrated to possess significant antioxidant and antiradical activities. These findings suggest the potential of such compounds in pharmaceutical applications aimed at combating oxidative stress-related diseases (Bekircan et al., 2008).

Structural and Electronic Analysis

The structural and electronic properties of triazole derivatives have also been a subject of interest. A study reported on the synthesis, spectroscopic, and X-ray characterization of four triazole derivatives, including ethyl 2-(4-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate, showcasing their self-assembled structures via O⋯π-hole tetrel bonding interactions. This research contributes to the understanding of how substituents influence the nucleophilic/electrophilic nature of groups within the molecules, affecting their interaction energies and potential utility in material science and molecular engineering (Ahmed et al., 2020).

Antiepileptic Drug Synthesis

The compound's framework is similar to those used in the synthesis of antiepileptic drugs, such as Rufinamide. A novel, solventless, metal-free catalytic method was developed for Rufinamide and its analogs, showcasing an environmentally friendly approach to synthesizing such pharmacologically relevant compounds. This method highlights the importance of triazole derivatives in the pharmaceutical industry, especially in creating drugs with fewer environmental impacts during their production (Bonacorso et al., 2015).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[(3,5-difluorophenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF2N5O/c22-15-3-5-18(6-4-15)29-20(14-2-1-7-25-12-14)19(27-28-29)21(30)26-11-13-8-16(23)10-17(24)9-13/h1-10,12H,11H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJKNKNPBUMHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=NN2C3=CC=C(C=C3)Cl)C(=O)NCC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(3,5-difluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

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